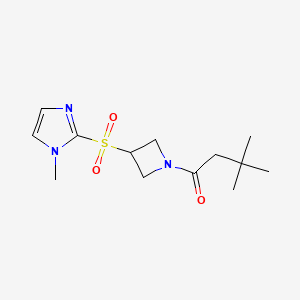

3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one, also known as AZD-3965, is a small molecule inhibitor of the monocarboxylate transporter 1 (MCT1). MCT1 is a protein that is involved in the transport of lactate and other monocarboxylates across the plasma membrane of cells. AZD-3965 has been shown to have potential as an anticancer agent, as it can inhibit the uptake of lactate by cancer cells, which is necessary for their survival.

Applications De Recherche Scientifique

Reactivity and Scope in Organic Synthesis : Research by Shen et al. (2015) demonstrates the reactivity of an imidazolium sulfonyl azide with indoles, leading to various products under different conditions. This highlights the compound's utility in synthesizing diverse organic structures (Shen, Xu, Sun, & Xu, 2015).

Organocatalysis Applications : Ghosal et al. (2016) explored an imidazole-based zwitterionic salt for regioselective ring-opening of aziridines, demonstrating its effectiveness as an organocatalyst in various reactions. This study highlights the compound's potential in facilitating complex organic reactions (Ghosal, Santra, Das, Hajra, Zyryanov, & Majee, 2016).

Sulfamoyl Azides Synthesis and Reactivity : Culhane and Fokin (2011) discussed the generation of sulfamoyl azides from secondary amines and a novel sulfonyl azide transfer agent, leading to the formation of 1-sulfamoyl-1,2,3-triazoles. These compounds are important for various chemical synthesis processes (Culhane & Fokin, 2011).

Mass Spectrometric Analysis : Podjava et al. (2011) investigated the mass spectrometric properties of sulfur-containing zwitterionic liquids (ZILs), providing insights into their fragmentation patterns, which is crucial for analytical chemistry applications (Podjava, Mekšs, & Zicmanis, 2011).

Catalysis in Alkylation Reactions : Research by Tang, Scurto, and Subramaniam (2009) described the use of acidic imidazolium ionic liquids in 1-butene/isobutane alkylation, demonstrating the compound's role in enhancing the efficiency and stability of this industrial process (Tang, Scurto, & Subramaniam, 2009).

Mécanisme D'action

Target of Action

The compound, 3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one, is an imidazole derivative . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with biological targets, influencing their function .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .

Action Environment

It is known that the reaction conditions can influence the synthesis of imidazole derivatives . For example, the presence of certain catalysts can promote the cyclization of amido-nitriles to form disubstituted imidazoles .

Orientations Futures

Propriétés

IUPAC Name |

3,3-dimethyl-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-13(2,3)7-11(17)16-8-10(9-16)20(18,19)12-14-5-6-15(12)4/h5-6,10H,7-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPWYPZVIHMZKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CC(C1)S(=O)(=O)C2=NC=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)

![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)